molecular formula C6H2N2O B1582332 Furan-2,5-dicarbonitrile CAS No. 58491-62-6

Furan-2,5-dicarbonitrile

Cat. No. B1582332
CAS RN: 58491-62-6
M. Wt: 118.09 g/mol
InChI Key: KCSYJHQYWTYFCM-UHFFFAOYSA-N
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Description

Furan-2,5-dicarbonitrile is a chemical compound with the molecular formula C6H2N2O . It is a solid substance at room temperature and has a molecular weight of 118.09 . The IUPAC name for this compound is 2,5-furandicarbonitrile .


Synthesis Analysis

Furan-2,5-dicarbonitrile can be synthesized from 2,5-Furandicarboxamide . The reaction involves the use of pyridine and trifluoroacetic anhydride in 1,4-dioxane at temperatures ranging from 0 to 20°C . The reaction yields Furan-2,5-dicarbonitrile as a white solid .


Molecular Structure Analysis

The InChI code for Furan-2,5-dicarbonitrile is 1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H . This indicates that the molecule consists of a furan ring with two carbonitrile groups attached at the 2 and 5 positions .


Chemical Reactions Analysis

Furan ring opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .


Physical And Chemical Properties Analysis

Furan-2,5-dicarbonitrile is a solid at room temperature . It has a molecular weight of 118.09 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31 .

Scientific Research Applications

1. Green Chemistry

  • Application : Furan-2,5-dicarbonitrile is a type of furan platform chemical (FPC) that can be derived from biomass. FPCs are being increasingly used as alternatives to traditional petroleum-based reactants in the chemical industry .
  • Method : The process involves the conversion of biomass into FPCs, which can then be used to synthesize a wide range of compounds .
  • Results : The use of FPCs like Furan-2,5-dicarbonitrile is contributing to the transformation of the chemical industry towards more sustainable practices .

2. Organogelators

  • Application : Furan-2,5-dicarbonitrile has been used in the development of organogelators, substances that can cause a liquid organic phase to gel .
  • Method : The organogelators based on Furan-2,5-dicarbonitrile are designed to self-assemble into fibrillar networks stabilized by hydrogen bonding .
  • Results : The study demonstrated the potential of Furan-2,5-dicarbonitrile-based organogelators, although specific results or quantitative data were not provided in the sources .

3. Epoxy Resins

  • Application : Furan-2,5-dicarbonitrile has been used in the synthesis of epoxy resins .
  • Method : The synthesis involves the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .
  • Results : The resulting resins have furanic moieties and the influence of the substituents on furan moieties (O, CO, CH 2) and the spacer between these groups have also been evaluated .

4. Polyimine Vitrimers

  • Application : Furan-2,5-dicarbonitrile can be used in the preparation of polyimine vitrimers .
  • Method : The specific methods of application and experimental procedures were not provided in the source .
  • Results : The specific results or outcomes were not provided in the source .

5. Covalent Enzyme Immobilisation

  • Application : Furan-2,5-dicarbonitrile can be used as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilisation .
  • Method : The specific methods of application and experimental procedures were not provided in the source .
  • Results : The specific results or outcomes were not provided in the source .

6. Energy and Solvent Applications

  • Application : Furfural, which is monofunctional and has been involved in various applications related to energy (new fuels) and original solvents .
  • Method : The specific methods of application and experimental procedures were not provided in the source .
  • Results : The specific results or outcomes were not provided in the source .

Safety And Hazards

Furan-2,5-dicarbonitrile is classified as dangerous . It has hazard statements H301-H311-H315-H319-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The compound should be stored sealed in a dry room at room temperature .

properties

IUPAC Name

furan-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSYJHQYWTYFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207186
Record name Furan-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,5-dicarbonitrile

CAS RN

58491-62-6
Record name 2,5-Furandicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58491-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2,5-dicarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan-2,5-dicarbonitrile
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Record name Furan-2,5-dicarbonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Cottier, G Descotes, J Lewkowski - Synthetic communications, 1994 - Taylor & Francis
Oxidation of alkyl silyl ethers of 5-hydroxymethyl-2-furfural to furane-2,5-dicarbaldehyde is promoted by N-bromosuccinimide in the presence of azoisobutyronitrile. The influence of …
Number of citations: 11 www.tandfonline.com
AW Cordes, NA George, RC Haddon… - Chemistry of …, 1996 - ACS Publications
Cosublimation of 2,5-furanbis(1,2,3,5-dithiadiazolyl) [F-2,5-S] and iodine affords 1:1 and 2:1 charge-transfer salts, [F-2,5-S][I] and [F-2,5-S] 2 [I]. Cosublimation of 2,6-pyridinebis(1,2,3,5-…
Number of citations: 14 pubs.acs.org
S Zhang, W Li, L Lin - 2014 - pdf.hanspub.org
In recent years, the production of furan derivatives from biomass has become an exciting research field, because it contributes to building one of the major routes for achieving …
Number of citations: 0 pdf.hanspub.org
L Cottier, G Descotes, E Viollet… - Journal of …, 1995 - Wiley Online Library
The oxidation of 5‐hydroxymethylfurfural (1) or 5‐hydroxymethylfurfurylideneacetophenone (4) with various 4‐substituted 2,2,6,6‐tetramethylpiperidine radicals (TEMPO) 3a‐d and …
Number of citations: 95 onlinelibrary.wiley.com
FA Kucherov, LV Romashov… - ACS Sustainable …, 2021 - ACS Publications
Rapid development in the area of cellulose biomass conversion to furanic platform chemicals has led to expectations of their valuable practical use. Impressive research progress in this …
Number of citations: 43 pubs.acs.org
S Ruan, J Ruan, X Chen, S Zhou - Molecular Catalysis, 2021 - Elsevier
The synthesis of nitrile under mild conditions was achieved via dehydration of primary amide using lead salts as catalyst. The reaction processes were intensified by not only adding …
Number of citations: 3 www.sciencedirect.com
A Lesimple - 1995 - theses.fr
La presente etude porte sur la preparation de diamines primaires mono et difuraniques, intermediaires presentant des proprietes interessantes dans le domaine des polymeres. L'…
Number of citations: 3 www.theses.fr

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